5-(Difluoromethoxy)isoquinoline
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Overview
Description
5-(Difluoromethoxy)isoquinoline: is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)isoquinoline can be achieved through several methodologies.
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to enhance yield and selectivity. For example, Iridium(III) catalysis has been used for the C–H/N–O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-(Difluoromethoxy)isoquinoline is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications .
Biology: The compound’s fluorinated nature enhances its bioavailability and metabolic stability, making it a candidate for drug development .
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders .
Industry: In materials science, fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 5-Trifluoromethylisoquinoline
- 5-Chloroisoquinoline
Comparison: 5-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This uniqueness can result in different biological activities and applications .
Properties
IUPAC Name |
5-(difluoromethoxy)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUEEUCHJADCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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